molecular formula C13H13ClN2O2 B11798961 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11798961
M. Wt: 264.71 g/mol
InChI Key: ZMLXWSYJZHPCQY-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid is an organic compound with a complex structure that includes a pyrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl group. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then reacted with butanoic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)butanoic acid
  • 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)butanoic acid
  • 2-(4-(3-Methylphenyl)-1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C13H13ClN2O2/c1-2-12(13(17)18)16-8-10(7-15-16)9-4-3-5-11(14)6-9/h3-8,12H,2H2,1H3,(H,17,18)

InChI Key

ZMLXWSYJZHPCQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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